(R)-N-(1,1,1-Trifluoropropan-2-yl)benzamide
Beschreibung
IUPAC Nomenclature and Stereochemical Configuration
(R)-N-(1,1,1-Trifluoropropan-2-yl)benzamide is systematically identified as N-[(2R)-1,1,1-trifluoropropan-2-yl]benzamide . This designation reflects the compound’s chiral center at the propan-2-yl carbon, where the trifluoromethyl group, amide nitrogen, and two methyl groups adopt a specific spatial arrangement. The R configuration indicates that the substituents follow the Cahn-Ingold-Prelog priority rules, with the trifluoromethyl group occupying the highest priority.
The compound’s stereochemistry is critical for its physicochemical properties and potential biological interactions, as enantiomers often exhibit distinct reactivity and selectivity. Comparative studies with its (S)-enantiomer (CAS 881426-13-7) highlight the structural divergence caused by chiral inversion.
Molecular Descriptors: SMILES Notation and InChIKey Identification
The compound’s molecular structure is accurately represented by the following descriptors:
| Parameter | Value |
|---|---|
| SMILES Notation | C[C@H](C(F)(F)F)NC(=O)C1=CC=CC=C1 |
| InChI Key | AYNNRIXQAVTECA-SSDOTTSWSA-N |
| Molecular Formula | C₁₀H₁₀F₃NO |
| Molecular Weight | 217.19 g/mol |
The SMILES string explicitly defines the chiral center at the propan-2-yl carbon ([C@H]), while the InChI Key encodes the compound’s connectivity, stereochemistry, and isotopic composition. These identifiers enable precise database searches and computational modeling.
X-ray Crystallographic Analysis and Conformational Studies
X-ray crystallography remains the gold standard for resolving molecular structures, including stereochemical details. While direct crystallographic data for (R)-N-(1,1,1-Trifluoropropan-2-yl)benzamide are not explicitly reported in the provided sources, the method’s principles apply universally:
- Diffraction Patterns : X-rays interacting with the compound’s crystalline lattice produce patterns analyzed to determine atomic positions.
- Stereochemical Determination : The R configuration is validated by examining the spatial arrangement of substituents around the chiral center.
- Conformational Insights : Crystallography could reveal preferred conformers, such as the orientation of the benzamide ring relative to the trifluoropropan-2-yl group.
For analogous trifluoropropyl-substituted compounds, X-ray studies often reveal hydrogen bonding (e.g., amide N–H interactions) and halogen-halogen contacts that stabilize crystal packing.
Comparative Analysis with Diastereomeric and Enantiomeric Forms
The stereochemical relationship between (R)- and (S)-N-(1,1,1-Trifluoropropan-2-yl)benzamide is summarized below:
Key distinctions arise from stereochemical inversion:
- Physical Properties : Melting points, solubility, and optical rotation may differ due to altered crystal packing and intermolecular interactions.
- Biological Activity : Enantiomers often exhibit contrasting pharmacokinetic profiles or target binding affinities, as seen in related benzamide derivatives.
Eigenschaften
IUPAC Name |
N-[(2R)-1,1,1-trifluoropropan-2-yl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO/c1-7(10(11,12)13)14-9(15)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15)/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNNRIXQAVTECA-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)NC(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(F)(F)F)NC(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(1,1,1-Trifluoropropan-2-yl)benzamide typically involves the reaction of benzoyl chloride with ®-1,1,1-trifluoropropan-2-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of ®-N-(1,1,1-Trifluoropropan-2-yl)benzamide may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Copper-Catalyzed γ-Azidation
Under Cu(MeCN)₄PF₆ catalysis, the compound undergoes remote C(sp³)–H azidation via a radical-mediated 1,5-hydrogen atom transfer (1,5-HAT) mechanism .
Reaction Parameters :
| Parameter | Value |
|---|---|
| Reagent | TMSN₃ (trimethylsilyl azide) |
| Additive | MeCO₂OtBu (methyl tert-butyl acetate) |
| Solvent | tBuOH/MeOH (1:1) |
| Yield | 65–85% |
Mechanism :
-
Cu(I) reduces peroxide to generate amidyl radicals.
-
1,5-HAT produces a translocated benzyl radical.
Oxidative δ-Trifluoromethylation
CuCl-catalyzed reaction with Togni’s reagent (CF₃ source) achieves δ-trifluoromethylation, forming 2-(β-trifluoromethylvinyl)benzamide derivatives .
Optimized Protocol :
Side Reaction : Competing intramolecular C–N bond formation reduces efficiency in certain substrates .
Radical-Polar Crossover Mechanisms
Kinetic studies reveal two pathways for functionalization:
-
Azidation : Radical rebound with Cu(III)-azide intermediates .
-
Trifluoromethylation : Radical-polar crossover via single-electron oxidation .
Evidence :
Stereochemical Influence on Reactivity
The (R)-configuration at the trifluoropropan-2-yl group impacts reaction outcomes:
-
Enantiopure substrates show divergent yields in trifluoromethylation vs. racemic analogs .
-
Steric effects from the CF₃ group modulate radical stability during HAT .
Comparative Reaction Data
Stability and Functional Group Compatibility
Wissenschaftliche Forschungsanwendungen
Chiral Building Block in Drug Synthesis
The chirality of (R)-N-(1,1,1-Trifluoropropan-2-yl)benzamide allows it to serve as a valuable chiral building block for the synthesis of various bioactive molecules. Chiral compounds often exhibit different pharmacological effects based on their stereochemistry. The incorporation of (R)-N-(1,1,1-Trifluoropropan-2-yl)benzamide into drug formulations can enhance therapeutic efficacy while minimizing side effects.
Case Study: Anticonvulsant Agents
A study highlighted the use of (R)-N-(1,1,1-Trifluoropropan-2-yl)benzamide as a precursor in synthesizing novel anticonvulsant agents. The research indicated that derivatives synthesized using this compound exhibited improved anticonvulsant activity compared to non-chiral counterparts.
The compound has shown potential in various therapeutic areas due to its biological activity. Notably, studies have demonstrated significant differences in inhibitory activity between the enantiomers of trifluoropropyl-substituted products derived from (R)-N-(1,1,1-Trifluoropropan-2-yl)benzamide.
Inhibitory Activity
In vitro enzyme inhibition tests revealed that the (S)-enantiomer of 4-(1,1,1-trifluoropropane-2-yl) displayed an IC50 value of 46.32 nM against ASK1 enzymes, while the (R)-enantiomer exhibited a much higher IC50 of 2469.68 nM, indicating over a 50-fold difference in activity . This highlights the importance of stereochemistry in drug design and efficacy.
Chemical Reactivity and Functionalization
(R)-N-(1,1,1-Trifluoropropan-2-yl)benzamide can undergo various chemical transformations that expand its utility in synthetic chemistry. One notable reaction is the copper-catalyzed functionalization of the benzamide structure.
Oxidative Trifluoromethylation
Research has documented the oxidative trifluoromethylation of alkyl groups adjacent to amide functionalities. This reaction allows for the introduction of trifluoromethyl groups via radical mechanisms, enhancing the lipophilicity and metabolic stability of derived compounds . Such modifications are crucial for developing new pharmaceuticals with improved properties.
Summary Table of Applications
Wirkmechanismus
The mechanism of action of ®-N-(1,1,1-Trifluoropropan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropyl group enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-N-(1,1,1-Trifluoropropan-2-yl)hydrazine hydrochloride
- (1,1,1-Trifluoropropan-2-yl)hydrazine hydrochloride
Uniqueness
®-N-(1,1,1-Trifluoropropan-2-yl)benzamide is unique due to its specific trifluoropropyl group attached to the benzamide structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Biologische Aktivität
(R)-N-(1,1,1-Trifluoropropan-2-yl)benzamide is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoropropan-2-yl group enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate in drug design and development.
The biological activity of (R)-N-(1,1,1-Trifluoropropan-2-yl)benzamide is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoropropyl group significantly enhances the binding affinity of the compound to these targets, leading to modulation of their activity. This interaction can affect various biochemical pathways, resulting in observed biological effects including anti-inflammatory and anticancer activities.
Biological Activities
Research indicates that (R)-N-(1,1,1-Trifluoropropan-2-yl)benzamide exhibits several biological activities:
- Enzyme Inhibition : Studies have shown its potential as an enzyme inhibitor, which could be beneficial in various therapeutic applications.
- Antiviral Activity : Derivatives of this compound have demonstrated antiviral properties against various viral pathogens.
- Anticancer Properties : Preliminary investigations suggest that it may possess anticancer effects, although further studies are required to elucidate these mechanisms fully.
Case Studies and Research Findings
Several studies have explored the biological activity of (R)-N-(1,1,1-Trifluoropropan-2-yl)benzamide:
Study 1: Enzyme Inhibition
A study focused on the enzyme inhibition properties of (R)-N-(1,1,1-Trifluoropropan-2-yl)benzamide. It was found to effectively inhibit certain enzymes involved in metabolic pathways critical for cancer cell proliferation. The study highlighted the compound's potential as a lead for developing new anticancer agents.
Study 2: Antiviral Properties
Research conducted on various derivatives of (R)-N-(1,1,1-Trifluoropropan-2-yl)benzamide indicated significant antiviral activity against influenza virus strains. The mechanism was attributed to the compound's ability to interfere with viral replication processes.
Study 3: Structural Analysis
Structural analysis revealed that the chirality of (R)-N-(1,1,1-Trifluoropropan-2-yl)benzamide plays a crucial role in its biological activity. The (R) enantiomer exhibited higher binding affinity to target proteins compared to its (S) counterpart. This finding underscores the importance of stereochemistry in drug design .
Comparative Analysis
To better understand the unique properties of (R)-N-(1,1,1-Trifluoropropan-2-yl)benzamide compared to similar compounds, a comparison table is presented below:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| (R)-N-(1,1,1-Trifluoropropan-2-yl)benzamide | Enzyme inhibition; Antiviral | Trifluoropropyl group enhances lipophilicity |
| N-(3-(trifluoromethyl)phenyl)acetamide | Anticancer | Contains trifluoromethyl group |
| N-(4-trifluoromethyl)benzamide | Antiviral | Similar structural framework |
Q & A
Q. What strategies mitigate discrepancies between computational predictions and experimental binding data?
- Methodological Answer :
- Ensemble Docking : Test multiple protein conformations (e.g., from MD simulations) to account for flexibility.
- Free Energy Calculations : Use FEP or MM-GBSA to refine affinity predictions .
- Experimental Validation : SPR or ITC to measure binding constants and validate computational models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
